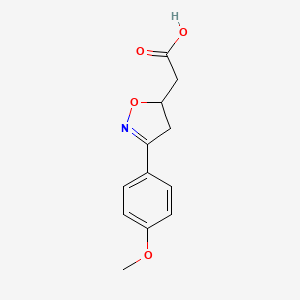

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid

Description

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused to a phenyl group substituted with a methoxy (–OCH₃) moiety at the para position.

Synthesis: This compound is synthesized via 1,3-dipolar cycloaddition between 4-methoxyphenylnitrile oxide and vinylacetic acid, forming 3,5-disubstituted 2-isoxazolines as intermediates . The methoxy group contributes to electronic effects, influencing reactivity and biological interactions.

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-9-4-2-8(3-5-9)11-6-10(17-13-11)7-12(14)15/h2-5,10H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZUPCFKZGJDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445764 | |

| Record name | 2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193267-59-3 | |

| Record name | 2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chalcone Intermediate Formation

The synthesis begins with preparing a chalcone derivative bearing a 4-methoxyphenyl group. For example, 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one serves as a precursor. This α,β-unsaturated ketone undergoes cyclocondensation with hydroxylamine hydrochloride in ethanol under reflux (6–8 hours) in the presence of sodium acetate and glacial acetic acid. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, followed by cyclization to form the 4,5-dihydroisoxazole ring.

Reaction Conditions

-

Solvent: Ethanol/glacial acetic acid (1:1)

-

Catalyst: Anhydrous sodium acetate

-

Temperature: Reflux (~78°C)

-

Time: 6–8 hours

Post-reaction, the product is recrystallized from an ethanol-chloroform mixture (1:1).

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile Oxide Generation

A nitrile oxide intermediate is generated in situ from 4-methoxybenzaldehyde oxime using chloramine-T or N-chlorosuccinimide (NCS) in dichloromethane. This reactive species participates in a 1,3-dipolar cycloaddition with a dipolarophile such as allyl acetate.

Cycloaddition and Functionalization

The cycloaddition forms the isoxazoline ring regioselectively, with the acetic acid side chain introduced via the dipolarophile. For example, allyl acetate contributes the acetate group, which is subsequently hydrolyzed to acetic acid using NaOH (2M, 60°C, 4 hours).

Key Data

-

Characterization:

Reductive Cyclization of β-Keto Nitriles

Synthesis of β-Keto Nitrile Precursor

4-Methoxyphenylacetonitrile is reacted with ethyl glyoxylate in the presence of BF₃·Et₂O to form a β-keto nitrile intermediate. Reductive cyclization using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) yields the isoxazoline ring with an ester side chain.

Ester Hydrolysis

The ethyl ester is hydrolyzed using aqueous HCl (10%) at 50°C for 3 hours, producing the carboxylic acid with minimal side reactions.

Optimized Parameters

-

Catalyst: 5% Pd/C

-

Solvent: Ethanol

-

Hydrolysis Agent: 10% HCl

Comparative Analysis of Methods

Spectroscopic Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Industrial-Scale Synthesis

Patent CN103396307A details a cost-effective route using methyl phenoxide and glyoxylic acid:

-

Reaction Setup: Methyl phenoxide (1 mol), glyoxylic acid (0.3–1.5 mol), and red phosphorus (0.5–2 mass equivalents) in glacial acetic acid.

-

Cyclization: Reflux at 50–100°C for 2–12 hours.

-

Workup: Neutralization with aqueous sodium acetate, followed by HCl precipitation.

-

Distillation: Vacuum distillation (0.01–30 mmHg) isolates the product in 70% yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can convert the isoxazole ring to a more saturated form, such as a dihydroisoxazole.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroisoxazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the phenyl ring and isoxazoline core. Key analogues include:

Substituent Impact :

- Electron-donating groups (e.g., –OCH₃) increase electron density on the phenyl ring, enhancing resonance stabilization and altering binding affinity in biological systems .

- Bulkier groups (e.g., bromine in 3-Br derivatives) may hinder rotational freedom, affecting stereochemical outcomes and bioactivity .

Stereochemical Considerations

Stereochemistry significantly affects biological activity in analogues:

- Brominated derivatives: Enantiomers like (S)-2-Amino-2-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)acetic acid (1b) show distinct interactions with enzymes due to chiral centers, highlighting the importance of stereochemical control in drug design .

Physical and Chemical Properties

- The methoxy group improves water solubility compared to VGX-1027 but reduces it relative to the smaller methyl-substituted analogue.

Biological Activity

The compound 2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is part of a class of isoxazole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydroxylamine followed by cyclization to form the isoxazole ring. Various methodologies have been reported, including the use of metal-free conditions and ultrasound-assisted techniques to enhance yield and purity.

General Synthesis Procedure

- Starting Materials : 4-Methoxybenzaldehyde and hydroxylamine.

- Reagents : Use of base catalysts such as sodium hydroxide or DBU.

- Conditions : Reactions are often conducted in solvents like DMF or water under controlled temperatures.

- Purification : The product is purified using recrystallization or column chromatography.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The compound exhibits significant anticancer properties, particularly against prostate cancer cell lines.

Anticancer Activity

Several studies have reported the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | PC-3 (Prostate Cancer) | 1.5 - 1.8 |

| Other derivatives | MDA-MB-231 (Breast Cancer) | Varies |

In a study published in the Australian Journal of Chemistry, derivatives of this compound were synthesized and tested for their antitumor activity, indicating that modifications on the phenyl ring can significantly affect potency against cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

- Inhibition of Cell Migration : Blocking pathways involved in metastasis, as seen with other isoxazole derivatives .

Case Studies

A notable case study involved the evaluation of several isoxazole derivatives, including our compound of interest, where it was found to inhibit cell proliferation without significant cytotoxic effects on non-cancerous cells. This selectivity makes it a promising candidate for further development.

Q & A

Q. What are the key structural features of 2-(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid, and how do they influence reactivity?

The compound contains a dihydroisoxazole ring fused with a 4-methoxyphenyl group and an acetic acid side chain. The methoxy group enhances electron density in the aromatic ring, influencing electrophilic substitution reactions, while the dihydroisoxazole ring contributes to hydrogen bonding and tautomeric equilibria . The acetic acid moiety allows for salt formation or conjugation with biomolecules, critical for solubility and bioactivity studies. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What synthetic routes are reported for this compound, and what are their limitations?

A common method involves cyclocondensation of 4-methoxyphenyl-substituted precursors with hydroxylamine derivatives, followed by acetylation. For example, reacting 4-methoxybenzaldehyde derivatives with hydroxylamine under acidic conditions yields the isoxazole core, which is then functionalized with an acetic acid group . Key challenges include low yields due to side reactions (e.g., over-oxidation) and the need for strict pH control (pH 4–6) during cyclization . Purification typically employs recrystallization or preparative HPLC .

Q. How can researchers confirm the purity and identity of synthesized batches?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% recommended) .

- NMR : Compare ¹H peaks (e.g., methoxy singlet at δ 3.8 ppm, dihydroisoxazole protons at δ 4.2–5.1 ppm) with reference data .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 262.1 .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for cyclocondensation steps. For example, ICReDD’s reaction path search methods identify optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-TsOH) by simulating energy profiles . Machine learning models trained on existing datasets (e.g., reaction temperature, solvent polarity) can recommend conditions to reduce trial-and-error experimentation .

Q. How do structural analogs differ in bioactivity, and what experimental designs validate SAR?

Q. SAR Validation :

- In vitro assays : Test analogs against target enzymes (e.g., COX-1/COX-2) with IC₅₀ determination.

- Molecular docking : Compare binding affinities of analogs to active sites (e.g., COX-2 PDB 5KIR) .

Q. How should researchers resolve contradictions in reported biological data?

Example: Discrepancies in COX inhibition potency may arise from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies:

- Standardized protocols : Use recombinant human COX isoforms and control for pH (7.4) and temperature (37°C) .

- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted mean IC₅₀ values .

Methodological Guidelines

Q. What strategies improve scalability of synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.